molecular formula C19H21N7O B12247126 5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12247126
M. Wt: 363.4 g/mol
InChI Key: XCRXBQCDSVBZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridazine ring, and a pyrrole ring fused with a pyrrolidine ring. The presence of these fused rings imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the triazole and pyridazine precursors. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole or pyridazine rings.

Scientific Research Applications

5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a kinase inhibitor, particularly targeting the c-Met protein kinase . Additionally, it has applications in the development of fluorescent probes and as a structural unit in polymers used in solar cells .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell growth and differentiation .

Comparison with Similar Compounds

Similar compounds to 5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide include other triazole-fused heterocycles, such as 1,2,3-triazolo[4,5-b]pyrazine and 1,2,3-triazolo[4,5-c]pyridazine These compounds share similar structural features but differ in their specific ring fusion patterns and substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C19H21N7O/c1-13-21-22-17-7-8-18(23-26(13)17)24-9-14-11-25(12-15(14)10-24)19(27)20-16-5-3-2-4-6-16/h2-8,14-15H,9-12H2,1H3,(H,20,27)

InChI Key

XCRXBQCDSVBZSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.